4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide
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Overview
Description
4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a chloropropanoyl group, and a pyridine carboxamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloropropanoyl Group: This step involves the acylation of the pyrrolidine ring with 2-chloropropanoyl chloride under basic conditions.
Attachment of the Pyridine Carboxamide Moiety: The final step involves coupling the pyrrolidine derivative with N-methylpyridine-2-carboxamide using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Chloropropanoyl Derivatives: Compounds with the chloropropanoyl group attached to different scaffolds.
Pyridine Carboxamide Derivatives: Compounds with the pyridine carboxamide moiety but different side chains.
Uniqueness
4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-9(15)14(20)18-6-4-11(8-18)21-10-3-5-17-12(7-10)13(19)16-2/h3,5,7,9,11H,4,6,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIAADCHGJDCPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC2=CC(=NC=C2)C(=O)NC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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